![molecular formula C16H22N2O3S B4770805 1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4770805.png)
1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to "1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole," involves multifaceted chemical reactions. Techniques such as one-pot synthesis methods have been applied to generate unsymmetrical polyhydroquinoline derivatives using imidazolium-based catalysts, indicating the versatility of imidazole synthesis methods (Khaligh, 2014).
Molecular Structure Analysis
Imidazole derivatives exhibit complex molecular structures characterized by hydrogen bonding, π···π interactions, and electrostatic interactions. Studies like those conducted by Nath and Baruah (2012) have detailed the crystal packing and hydrogen-bonded structures in imidazole-based bisphenols, providing insight into the molecular architecture of such compounds (Nath & Baruah, 2012).
Chemical Reactions and Properties
Imidazole derivatives engage in a range of chemical reactions, leading to diverse properties and applications. The study of their interactions with various agents, like in the synthesis of polyhydroquinoline derivatives, showcases their reactivity and the potential for generating complex molecules (Khaligh, 2014).
Physical Properties Analysis
The physical properties of imidazole derivatives are influenced by their molecular structure. Techniques such as single-crystal X-ray crystallography and thermogravimetric analysis have been applied to characterize these compounds, providing insights into their stability, decomposition kinetics, and crystal packing (Pansuriya et al., 2016).
Chemical Properties Analysis
Imidazole derivatives' chemical properties are central to their applications in various fields. Studies exploring the synthesis and characterization of these compounds reveal their potential in creating novel materials with specific chemical functionalities. For example, the use of imidazolium-based catalysts for synthesizing polyhydroquinoline derivatives underlines the chemical versatility and potential utility of these compounds (Khaligh, 2014).
Future Directions
properties
IUPAC Name |
1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-16-17-11(3)10-18(16)22(19,20)15-9-8-14(21-7-2)12(4)13(15)5/h8-10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRMDURIZNXIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C=C2)OCC)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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